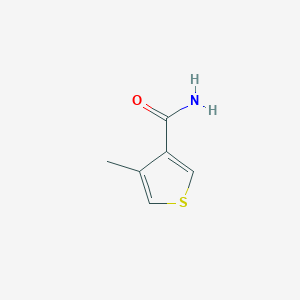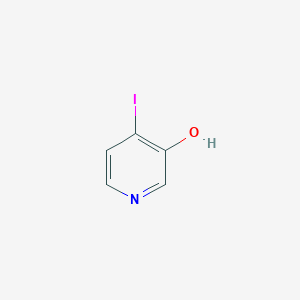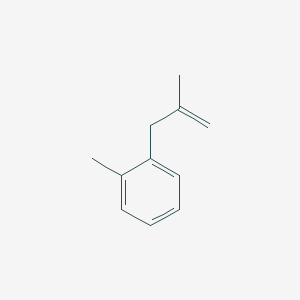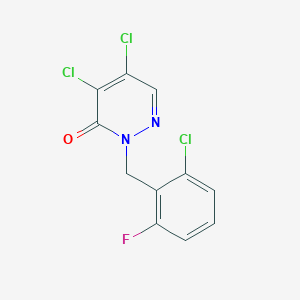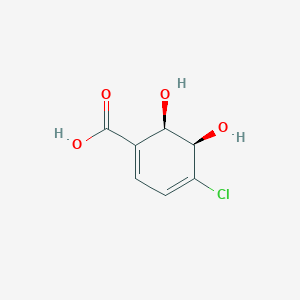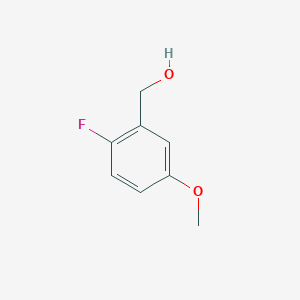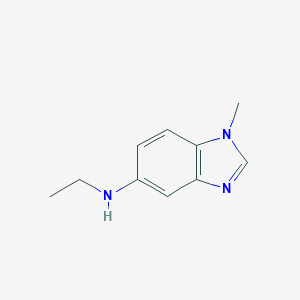![molecular formula C9H8N2O B063184 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde CAS No. 171919-36-1](/img/structure/B63184.png)
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
描述
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a heterocyclic compound with the molecular formula C9H8N2O. It is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, and a carboxaldehyde functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-bromo-5-iodopyridine, the compound can be synthesized through a series of reactions including cyclization and substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
科学研究应用
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
作用机制
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
相似化合物的比较
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde can be compared with other similar compounds such as:
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxaldehyde group.
7-Azaindole-3-carboxaldehyde: Another similar compound with a different substitution pattern on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, particularly its role as an FGFR inhibitor.
属性
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPRBMBNUDLUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)
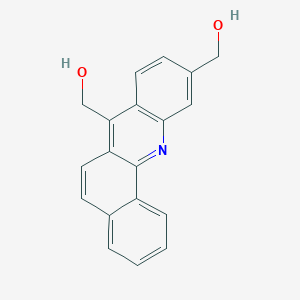
![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)
